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Compound of Interest

Compound Name:
7-Methoxy-4-methyl-2,3-dihydro-

1H-inden-1-one

Cat. No.: B1338295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 13C NMR assignments for the compound 7-Methoxy-4-

methyl-1-indanone, a key intermediate in the synthesis of various biologically active molecules.

The data presented herein is crucial for the structural elucidation and quality control of this

compound in research and development settings.

Introduction
7-Methoxy-4-methyl-1-indanone is a substituted indanone derivative. The indanone scaffold is

a core structural motif in a variety of pharmacologically active compounds. Accurate and

complete spectral characterization, particularly using Nuclear Magnetic Resonance (NMR)

spectroscopy, is essential for confirming the identity and purity of such compounds. This

application note details the assigned 13C NMR chemical shifts of 7-Methoxy-4-methyl-1-

indanone and provides a standard protocol for data acquisition.

Molecular Structure
The chemical structure of 7-Methoxy-4-methyl-1-indanone is presented below, with carbon

atoms numbered for the purpose of NMR peak assignment.

Caption: Molecular structure of 7-Methoxy-4-methyl-1-indanone with carbon numbering.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1338295?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted 13C NMR Assignments
The following table summarizes the predicted 13C NMR chemical shifts for 7-Methoxy-4-

methyl-1-indanone. These predictions are based on established chemical shift ranges for

similar indanone structures and substituent effects.

Carbon Atom Predicted Chemical Shift (δ, ppm)

C1 (C=O) 205 - 208

C2 (CH2) 25 - 28

C3 (CH2) 36 - 39

C3a 153 - 156

C4 130 - 133

C5 125 - 128

C6 138 - 141

C7 158 - 161

C7a 133 - 136

4-CH3 18 - 21

7-OCH3 55 - 58

Experimental Protocol
This section outlines a standard procedure for acquiring the 13C NMR spectrum of 7-Methoxy-

4-methyl-1-indanone.

1. Sample Preparation:

Weigh approximately 20-30 mg of 7-Methoxy-4-methyl-1-indanone.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or

another suitable deuterated solvent.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-

specific adjustments may be necessary.

Parameter Recommended Value

Spectrometer Frequency 100 MHz for 13C

Solvent CDCl3

Temperature 298 K (25 °C)

Pulse Program
Standard proton-decoupled 13C experiment

(e.g., zgpg30)

Acquisition Time 1.0 - 2.0 seconds

Relaxation Delay 2.0 - 5.0 seconds

Number of Scans 1024 or higher (for good signal-to-noise)

Spectral Width 0 - 220 ppm

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the solvent residual peak to

its known chemical shift (e.g., CDCl3 at 77.16 ppm).

Integrate the peaks if quantitative analysis is required.
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Experimental Workflow
The logical flow of the experimental and data analysis process is illustrated in the diagram

below.

Experimental Phase

Data Processing & Analysis

Sample Preparation
(Dissolve in CDCl3 with TMS)

NMR Data Acquisition
(400 MHz Spectrometer)

Fourier Transform

Raw FID Data

Phasing and Baseline Correction

Chemical Shift Calibration

Peak Assignment

Application Note Generation

Final Spectrum and Assignments
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Click to download full resolution via product page

Caption: Workflow for 13C NMR analysis of 7-Methoxy-4-methyl-1-indanone.

To cite this document: BenchChem. [Application Note: 13C NMR Assignments for 7-
Methoxy-4-methyl-1-indanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338295#13c-nmr-assignments-for-7-methoxy-4-
methyl-1-indanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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